molecular formula C13H15N3O5S B11824534 methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate

methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate

Cat. No.: B11824534
M. Wt: 325.34 g/mol
InChI Key: AHHZSLGOCARHSX-UHFFFAOYSA-N
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Description

Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can then be further modified to introduce the nitro and sulfamate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of new compounds with different functional groups replacing the sulfamate group.

Scientific Research Applications

Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfamate group can also participate in interactions with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its specific spirocyclic structure and the presence of both nitro and sulfamate groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

methyl N-(5-nitrospiro[1H-indole-3,1'-cyclopentane]-2-ylidene)sulfamate

InChI

InChI=1S/C13H15N3O5S/c1-21-22(19,20)15-12-13(6-2-3-7-13)10-8-9(16(17)18)4-5-11(10)14-12/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)

InChI Key

AHHZSLGOCARHSX-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)N=C1C2(CCCC2)C3=C(N1)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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